molecular formula C11H17N3O3 B8300962 N,N-bis(2-hydroxyethyl)aminoethyl-2-pyrazylketone

N,N-bis(2-hydroxyethyl)aminoethyl-2-pyrazylketone

Cat. No. B8300962
M. Wt: 239.27 g/mol
InChI Key: VUHPHFNRTJDUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937091B2

Procedure details

1-acetylpyrazine (122 mg), diethanol amine (105 mg), and paraformaldehyde (39 mg) were reacted in dioxane (0.2 ml) at 130° C. for 2 hours.
Name
1-acetylpyrazine
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH2:5]1)(=O)C.[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13].[CH2:17]=O.O1[CH2:24][CH2:23][O:22]CC1>>[CH:5]1[N:4]=[CH:9][C:8]([C:23]([CH2:24][CH2:17][N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])=[O:22])=[N:7][CH:6]=1

Inputs

Step One
Name
1-acetylpyrazine
Quantity
122 mg
Type
reactant
Smiles
C(C)(=O)N1CC=NC=C1
Name
Quantity
105 mg
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
39 mg
Type
reactant
Smiles
C=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CN=C(C=N1)C(=O)CCN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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